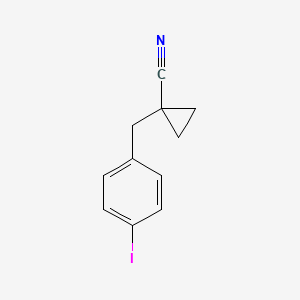

1-(4-Iodobenzyl)cyclopropanecarbonitrile

Description

Significance of Functionalized Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis

Cyclopropane derivatives, despite their inherent ring strain, are valuable intermediates and structural motifs in organic chemistry. nih.gov The unique bonding and strained three-membered ring of cyclopropanes endow them with reactivity and conformational rigidity that can be exploited in the synthesis of complex molecules. nih.gov

Functionalized cyclopropanes serve as versatile building blocks for several reasons:

Stereochemical Control: The rigid cyclopropane scaffold allows for the precise spatial arrangement of substituents, making them valuable in the stereoselective synthesis of chiral molecules.

Bioisosteric Replacement: In medicinal chemistry, the cyclopropane ring is often used as a bioisostere for other functional groups, such as double bonds or phenyl rings. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. nih.gov

Ring-Opening Reactions: The strain energy of the cyclopropane ring can be harnessed in ring-opening reactions to generate linear chains with specific stereochemistry, providing access to a diverse range of molecular skeletons.

The presence of a cyclopropane ring in a molecule can significantly influence its physical and biological properties. For instance, incorporating a cyclopropane moiety can enhance a drug's metabolic stability and membrane permeability. nih.gov

Role of Organoiodine Compounds as Versatile Synthetic Intermediates and Reagents

Organoiodine compounds are pivotal in a myriad of synthetic transformations due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Key applications of organoiodine compounds in synthesis include:

Cross-Coupling Reactions: Aryl iodides, such as the 4-iodobenzyl group in the target molecule, are common coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental for the construction of complex molecular frameworks.

Grignard and Organolithium Reagents: The C-I bond can be readily converted into a carbon-metal bond, forming highly reactive Grignard or organolithium reagents. These are powerful nucleophiles used to create new carbon-carbon bonds.

Hypervalent Iodine Chemistry: Organoiodine compounds can be oxidized to form hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents used in a wide range of transformations.

The iodinated aromatic ring in 1-(4-Iodobenzyl)cyclopropanecarbonitrile therefore serves as a reactive handle, allowing for the facile introduction of a wide variety of substituents at the para position of the benzyl (B1604629) group.

Overview of Nitrile Functionality and its Chemical Transformations

The nitrile or cyano (-C≡N) group is a highly versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of adjacent atoms.

The nitrile group can be converted into several other important functional groups:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxamides, respectively.

Reduction: Reduction of nitriles can lead to the formation of primary amines using reducing agents like lithium aluminum hydride (LiAlH4), or to aldehydes using milder reducing agents.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.

This versatility makes the nitrile group a valuable synthetic precursor for a wide range of organic compounds, including pharmaceuticals and agrochemicals. nbinno.com

Contextualizing this compound: Structural Features and Research Relevance

Based on the individual significance of its constituent functional groups, this compound can be recognized as a highly functionalized and versatile building block for organic synthesis. The combination of a cyclopropane ring, an iodoaryl group, and a nitrile moiety in a single molecule offers multiple sites for chemical modification, allowing for the divergent synthesis of a wide range of complex target molecules.

Structural Features:

| Feature | Description |

| Cyclopropane Ring | Provides conformational rigidity and a unique three-dimensional structure. Can act as a stable scaffold or be involved in ring-opening reactions. |

| 4-Iodobenzyl Group | The iodo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. |

| Nitrile Group | A versatile functional group that can be transformed into amines, carboxylic acids, or ketones, and can participate in cycloaddition reactions. |

Potential Research Relevance:

The structure of this compound suggests its potential utility in several areas of chemical research:

Medicinal Chemistry: This compound could serve as a scaffold for the synthesis of novel drug candidates. The cyclopropane unit can enhance metabolic stability and binding affinity, while the iodo and nitrile groups provide points for diversification to explore structure-activity relationships.

Materials Science: The ability of the iodoaryl group to participate in cross-coupling reactions could be exploited to incorporate this molecule into polymers or other materials with specific electronic or optical properties.

Combinatorial Chemistry: As a trifunctional building block, it is an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

1-[(4-iodophenyl)methyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C11H10IN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2 |

InChI Key |

JETJMSCEPFAMIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)I)C#N |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Reactivity Pathways

Elucidation of Cyclopropane (B1198618) Ring Formation Mechanisms

The synthesis of the cyclopropane ring in molecules such as 1-(4-Iodobenzyl)cyclopropanecarbonitrile can be approached through various synthetic strategies, each with distinct mechanistic underpinnings. The specific pathway often depends on the chosen precursors and reaction conditions, which can be tailored to proceed via ionic or radical intermediates.

Computational and experimental studies on analogous systems provide significant insight into the transition states of cyclopropanation reactions.

Concerted Mechanisms: For many metal-catalyzed cyclopropanations, such as those involving carbenoids, a concerted mechanism is often proposed. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (ICH₂ZnI), is a classic example of an ionic pathway that proceeds through a concerted, three-centered "butterfly-type" transition state. chemistry-reaction.comnrochemistry.com Computational studies on similar systems suggest a synchronous formation of the two new carbon-carbon bonds. ic.ac.uk In such a transition state for a hypothetical precursor to this compound, the alkene substrate would approach the zinc carbenoid, and the methylene (B1212753) group would be transferred to the double bond in a single, stereospecific step. chemistry-reaction.commasterorganicchemistry.com

Stepwise Mechanisms: In contrast, some pathways may involve stepwise processes with distinct intermediates. Density functional theory (DFT) calculations on rhodium(II)-catalyzed cyclopropanations have identified transition states for both "end-on" and "side-on" approaches of the alkene to the metal carbene. acs.orgnih.gov The relative energies of these approaches, and thus the stereochemical outcome, are influenced by substituents on both the alkene and the carbene. nih.gov For a bulky precursor containing the 4-iodobenzyl group, steric hindrance would play a crucial role in dictating the favored transition state geometry.

Radical Pathways: In photocatalytic or radical-initiated cyclopropanations, the transition states involve open-shell species. Computational analyses have been used to evaluate the energetics of radical addition to an alkene followed by a 3-exo-tet ring closure. organic-chemistry.orgnih.gov These studies help to distinguish between a radical (Sₕ2) or an anionic (Sₙ2) ring-closing pathway by comparing the activation barriers for each step. nih.gov

Interactive Table: Comparison of Cyclopropanation Transition States

| Mechanism Type | Key Feature | Typical Reagents/Catalysts | Transition State Geometry | Stereochemistry |

| Simmons-Smith | Concerted | CH₂I₂ / Zn(Cu) | Butterfly-type | Stereospecific |

| Rh(II)-Catalyzed | Concerted | Diazo compounds / Rh₂(OAc)₄ | End-on or Side-on | Stereospecific |

| Photocatalytic Radical | Stepwise | Halomethylsilicates / Photocatalyst | Open-shell intermediates | Stereoconvergent possible |

The formation of the three-membered ring can proceed through fundamentally different electronic pathways.

Ionic Pathways: Ionic mechanisms typically involve the addition of a carbene or carbenoid to an alkene. The Simmons-Smith reaction is a prime example, where the electrophilic zinc carbenoid reacts with the nucleophilic alkene. chemistry-reaction.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nrochemistry.commasterorganicchemistry.com Another common ionic approach involves the decomposition of diazo compounds by transition metals like rhodium or copper to form a metal carbene, which then reacts with an alkene. wikipedia.orgnih.gov The electrophilic nature of the metal carbene is a key feature of this pathway.

Radical Pathways: Radical cyclopropanation has emerged as a powerful alternative, often initiated by photoredox catalysis. nih.gov These reactions typically involve the generation of a radical species that adds to a suitable alkene precursor. beilstein-journals.org For instance, a photocatalyst can initiate the formation of a halomethyl radical, which adds to an alkene in a Giese-type addition to form a new radical intermediate. nih.gov This intermediate can then undergo a ring-closure step. nih.gov A proposed general mechanism involves an atom transfer radical addition (ATRA) followed by a 1,3-elimination process to form the cyclopropane ring. researchgate.net Some modern methods utilize a radical addition-polar termination (RAPT) cascade, where a radical addition is followed by a reduction to an anion, which then undergoes an intramolecular Sₙ2 reaction (anionic 3-exo-tet ring closure) to form the cyclopropane. organic-chemistry.orgrsc.orgrsc.org

In catalyzed cyclopropanation reactions, the interaction between the catalyst and the substrate is paramount in controlling the outcome.

Chiral Catalysts: The use of chiral transition metal catalysts, particularly those based on rhodium and copper, is a cornerstone of asymmetric cyclopropanation. nih.govacs.orgresearchgate.net Chiral ligands attached to the metal create a chiral environment that differentiates between the prochiral faces of the alkene or the metal carbene. This differentiation leads to the preferential formation of one enantiomer over the other. For example, dirhodium catalysts with chiral carboxylate or carboxamidate ligands have been shown to induce high levels of enantioselectivity. wikipedia.orgnih.gov

Substrate Directing Groups: Functional groups on the substrate, such as hydroxyl groups, can act as directing groups in certain cyclopropanation reactions. chemistry-reaction.com In the Simmons-Smith reaction, these groups can coordinate to the zinc center of the reagent, delivering the methylene group to one face of the double bond, thereby controlling the diastereoselectivity.

Steric and Electronic Effects: The inherent steric and electronic properties of both the substrate and the carbene precursor influence selectivity. Bulky substituents on either component will favor approach from the less hindered face. In the context of this compound, the large 4-iodobenzyl group would exert significant steric control during the ring-forming step, influencing the stereochemical orientation of adjacent substituents. Similarly, the electronic nature of the alkene (electron-rich or electron-deficient) affects its reactivity towards the typically electrophilic metal carbene. nih.gov

Reaction Mechanisms at the Nitrile Center

The nitrile group (C≡N) of this compound is a versatile functional group characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to a variety of transformations. openstax.org

Nucleophilic addition is a fundamental reaction of nitriles. The addition of potent carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a common method to form ketones. ucalgary.camasterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. The π-electrons of the C≡N bond are pushed onto the electronegative nitrogen atom, forming a resonance-stabilized imine anion (or its magnesium salt in the case of a Grignard reagent). ucalgary.calibretexts.org

Hydrolysis: The reaction is then quenched with an aqueous acid workup. The imine anion is protonated to form a neutral imine. ucalgary.ca

Ketone Formation: The imine is subsequently hydrolyzed to a ketone. This involves protonation of the imine nitrogen, making the carbon more electrophilic for attack by water. A series of proton transfers and elimination of ammonia (B1221849) results in the final ketone product. ucalgary.calibretexts.org An important feature of this reaction is that the ketone is only formed during the aqueous workup, preventing a second addition of the organometallic reagent to the product. ucalgary.ca

The nitrile group can be readily converted into other important functional groups like carboxylic acids and primary amines through hydrolysis and reduction, respectively.

Hydrolysis: Nitrile hydrolysis can be performed under either acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. libretexts.orgjove.comchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. jove.comlumenlearning.com A weak nucleophile, such as water, can then attack the carbon. Subsequent deprotonation and tautomerization yield an amide intermediate. chemistrysteps.com Under heating in aqueous acid, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.comchemguide.co.uk

Base-Catalyzed Hydrolysis: In this mechanism, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. chemistrysteps.comrsc.org The resulting imidate anion is then protonated by water to give a hydroxy imine, which tautomerizes to an amide. openstax.org Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Ammonia is liberated in the process. openstax.orgchemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

Interactive Table: Summary of Nitrile Transformation Mechanisms

| Transformation | Conditions | Key Steps | Intermediate | Final Product |

| Nucleophilic Addition | 1. R-MgX or R-Li2. H₃O⁺ | Nucleophilic attack, Protonation, Hydrolysis of imine | Imine anion / Imine | Ketone |

| Acidic Hydrolysis | H₃O⁺, Heat | Protonation, H₂O attack, Tautomerization, Amide hydrolysis | Amide | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | OH⁻ attack, Protonation, Tautomerization, Amide hydrolysis | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄2. H₂O | Hydride attack (x2), Protonation | Imine anion, Dianion | Primary Amine |

Reduction: Nitriles are efficiently reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jove.comcommonorganicchemistry.comlibretexts.org

The mechanism involves two successive additions of a hydride ion (H⁻):

First Hydride Addition: A hydride ion from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.orglibretexts.orgblogspot.com

Second Hydride Addition: The intermediate imine anion can accept a second hydride ion, resulting in the formation of a dianion. openstax.orgjove.com

Protonation: An aqueous workup protonates the dianion, yielding the final primary amine product. jove.comchemistrysteps.com

Mechanistic Aspects of Carbon-Iodine Bond Reactivity

The carbon-iodine (C-I) bond in this compound is the most reactive site for a variety of synthetic transformations. Its relatively low bond dissociation energy and the high polarizability of iodine make it a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of this bond can be harnessed through several distinct mechanistic pathways, including metal-catalyzed processes, radical reactions, and the formation of hypervalent iodine intermediates.

Oxidative Addition and Reductive Elimination in Metal-Catalyzed Processes

The C-I bond of this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium(0). This step is the cornerstone of numerous cross-coupling reactions, a powerful class of reactions in modern organic synthesis. The general mechanism involves the insertion of the metal center into the C-I bond, which increases the oxidation state and coordination number of the metal.

The catalytic cycle typically begins with an active Pd(0) species, which undergoes oxidative addition with the aryl iodide. This process is believed to proceed via a concerted mechanism, leading to a square planar Pd(II) intermediate. In this intermediate, both the aryl group of the starting material and the iodide are now bonded to the palladium center.

Following oxidative addition, a second step, known as transmetalation, occurs. In this step, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the iodide. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is favored when the newly formed C-C bond is strong. acs.org

| Catalytic Cycle Step | Description | Change in Pd Oxidation State | Key Features |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | 0 to +2 | Rate-determining step; aryl iodides are highly reactive substrates. |

| Transmetalation | Transfer of an organic group from another organometallic reagent to the Pd(II) complex. | No change | Introduces the second coupling partner. |

| Reductive Elimination | Coupling of the two organic ligands on the Pd(II) center to form the product and regenerate Pd(0). | +2 to 0 | Forms the new C-C bond. |

Radical Pathways Involving the Iodide Moiety

The relatively weak C-I bond in this compound can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by heat, light, or a radical initiator. The resulting 4-(cyclopropyl(cyano)methyl)phenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

One common pathway for aryl radicals is hydrogen atom abstraction from a suitable donor, which would lead to the formation of 1-(benzyl)cyclopropanecarbonitrile. Alternatively, the aryl radical can add to a multiple bond, such as an alkene or alkyne, in an intra- or intermolecular fashion. Intramolecular radical cyclization, if a suitable tethered multiple bond were present in the molecule, is a powerful method for the construction of cyclic systems. researchgate.netwikipedia.org

Aryl radicals can also be generated through single-electron transfer (SET) from a reductant, including some transition metal complexes in lower oxidation states. nih.gov In such cases, the aryl iodide accepts an electron to form a radical anion, which then rapidly fragments to give the aryl radical and an iodide anion. nih.gov

The reactivity of the generated aryl radical is summarized in the table below:

| Radical Reaction Type | Description | Potential Product from this compound Derivative |

| Hydrogen Atom Abstraction | The aryl radical abstracts a hydrogen atom from a solvent or other hydrogen donor. | 1-(Benzyl)cyclopropanecarbonitrile |

| Addition to Multiple Bonds | The aryl radical adds across a π-system (e.g., an alkene or alkyne). | A new C-C bond is formed, leading to a more complex structure. |

| Intramolecular Cyclization | The aryl radical attacks a tethered multiple bond within the same molecule. | Formation of a new ring system. |

Formation and Reactivity of Hypervalent Iodine Intermediates

Aryl iodides, including this compound, can be oxidized to form hypervalent iodine compounds, where the iodine atom has a formal oxidation state of +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org These reagents are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents.

The synthesis of hypervalent iodine(III) reagents from an aryl iodide is typically achieved by oxidation with reagents such as peracids (e.g., m-CPBA) in the presence of a suitable ligand source. For example, oxidation of this compound with peracetic acid in acetic acid would likely yield the corresponding (diacetoxyiodo) derivative, a λ³-iodane.

These hypervalent iodine intermediates exhibit reactivity similar in some respects to transition metals. acs.org The aryl-I(III) group is an excellent leaving group, and these compounds can act as electrophilic sources of the aryl group. They are widely used in a variety of transformations, including the arylation of nucleophiles, oxidative functionalizations, and as precursors to iodonium (B1229267) ylides for carbene transfer reactions. beilstein-journals.orgnih.gov

The formation of a diaryliodonium salt is another important application. This can be achieved by reacting the hypervalent iodine(III) intermediate with another aromatic compound in the presence of a strong acid. The resulting diaryliodonium salt is a powerful arylating agent. diva-portal.org

| Hypervalent Iodine Species | Formation from Aryl Iodide | Key Reactivity | Potential Application |

| λ³-Iodane (e.g., ArI(OAc)₂) | Oxidation with a peracid in the presence of a carboxylic acid. organic-chemistry.org | Oxidizing agent; source of an electrophilic aryl group. | Oxidative functionalization of alkenes and ketones. |

| λ⁵-Iodane (e.g., ArIO₂) | Further oxidation of a λ³-iodane. | Stronger oxidizing agent. | Used in more challenging oxidation reactions. |

| Diaryliodonium Salt (e.g., [Ar₂I]⁺X⁻) | Reaction of a λ³-iodane with another arene in the presence of acid. diva-portal.org | Powerful arylating agent for a wide range of nucleophiles. | Arylation of amines, phenols, and carbanions. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Organoiodine Compounds

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and probing the structural integrity of organoiodine compounds. The analysis of molecules like 1-(4-Iodobenzyl)cyclopropanecarbonitrile is challenging due to the relatively weak carbon-iodine bond, which can lead to extensive fragmentation and the absence of a molecular ion peak under standard ionization conditions. avivanalytical.com

Conventional electron ionization (EI) at 70 eV often imparts significant internal energy to the analyte molecule, causing rapid fragmentation and making the molecular ion difficult or impossible to detect. avivanalytical.com This is particularly problematic for organoiodine compounds where the C-I bond is prone to cleavage. avivanalytical.com Cold Electron Ionization (Cold EI) mass spectrometry is a superior technique that overcomes this limitation. nih.govwiley.com By interfacing gas chromatography with a supersonic molecular beam (SMB), analyte molecules are cooled to low vibrational temperatures before ionization. spectroscopyonline.comchromatographyonline.com This vibrational cooling significantly reduces fragmentation, resulting in a highly enhanced molecular ion peak. nih.govspectroscopyonline.com

For this compound (C₁₁H₁₀IN), Cold EI would be expected to produce a clean mass spectrum with an abundant molecular ion, allowing for confident confirmation of its molecular weight and elemental formula. avivanalytical.comwiley.com The high mass accuracy of HRMS analyzers, such as Orbitrap or TOF, would further confirm the elemental composition against theoretical values.

Table 1: Hypothetical High-Resolution Cold EI-MS Data for this compound

| Ion | Calculated m/z (C₁₁H₁₀IN) | Observed m/z | Description |

| [M]⁺ | 282.9858 | 282.9859 | Molecular Ion |

| [M-I]⁺ | 156.0813 | 156.0814 | Loss of Iodine radical |

| [C₇H₆I]⁺ | 216.9565 | 216.9566 | Iodobenzyl cation |

| [C₄H₅N]⁺ | 67.0422 | 67.0423 | Cyclopropanecarbonitrile (B140667) radical cation |

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of Cold EI-MS analysis.

While Cold EI enhances the molecular ion, controlled fragmentation analysis, typically using collision-induced dissociation (CID) on the isolated molecular ion, provides unequivocal structural confirmation. nih.govmdpi.com The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of the constituent parts. For this compound, several key fragmentation pathways can be predicted.

The primary fragmentation events would likely involve:

Benzylic Cleavage: Fission of the bond between the methylene (B1212753) bridge and the cyclopropane (B1198618) ring, being a favored pathway, would yield the stable iodobenzyl cation ([C₇H₆I]⁺) at m/z 216.9565.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion at m/z 156.0813, corresponding to the [M-I]⁺ fragment.

Cyclopropane Ring Opening: The strained three-membered ring can undergo rearrangement and fragmentation, leading to characteristic neutral losses.

Systematic analysis of these fragmentation products allows for the complete reconstruction of the molecular structure, confirming the presence and linkage of the 4-iodobenzyl and cyclopropanecarbonitrile moieties. nih.govresearchgate.net

Table 2: Predicted Key Fragments in HRMS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 282.9858 | 216.9565 | 66.0293 (C₄H₄N) | [C₇H₆I]⁺ (Iodobenzyl cation) |

| 282.9858 | 156.0813 | 126.9045 (I) | [C₁₁H₁₀N]⁺ (Benzylcyclopropanecarbonitrile cation) |

| 156.0813 | 91.0548 | 65.0265 (C₄H₄N) | [C₇H₇]⁺ (Tropylium cation) |

Note: This table outlines plausible fragmentation pathways for structural confirmation.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment and spatial relationships of magnetically active nuclei (e.g., ¹H, ¹³C). caltech.edu For a molecule with the complexity of this compound, multidimensional NMR techniques are essential.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for determining the spatial proximity of protons that are not connected through chemical bonds. columbia.eduindiana.edu The intensity of the observed cross-peaks in these spectra is inversely proportional to the sixth power of the distance between the protons, providing information on protons that are up to ~5 Å apart. indiana.edu

For this compound, these experiments are crucial for confirming the link between the benzyl (B1604629) and cyclopropane units. A distinct NOE/ROE correlation would be expected between the benzylic methylene protons (-CH₂-) and the protons on the cyclopropane ring. kau.edu.sa This through-space correlation provides definitive evidence of their connectivity, which might be ambiguous from through-bond correlations alone. ROESY is particularly useful for medium-sized molecules where the NOE signal can approach zero. northwestern.edu

Table 3: Expected Diagnostic NOESY/ROESY Correlations for this compound

| Proton Group 1 | Proton Group 2 | Expected Correlation | Structural Information Confirmed |

| Benzylic (-CH₂-) | Cyclopropane (ring CH, CH₂) | Strong | Confirms the benzyl-cyclopropane linkage |

| Benzylic (-CH₂-) | Aromatic (protons ortho to -CH₂-) | Strong | Confirms benzyl substitution pattern |

| Cyclopropane (ring CH) | Aromatic (protons ortho to -CH₂-) | Weak/Medium | Provides conformational information |

Note: This table highlights key expected spatial correlations for structural verification.

Solid-State NMR (SSNMR) provides detailed structural information about molecules in their crystalline form. This technique is especially valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR spectra would reveal the number of crystallographically inequivalent molecules in the unit cell.

Furthermore, SSNMR is a powerful tool for studying quadrupolar nuclei like iodine-127 (I = 5/2). researchgate.net Although challenging to acquire, ¹²⁷I SSNMR spectra are highly sensitive to the local electronic environment around the iodine atom. nih.gov Analysis of the quadrupolar coupling constant and chemical shift anisotropy provides detailed information on the nature of the C-I bond and intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis in the Solid State

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. nih.gov It provides an unambiguous, three-dimensional map of electron density from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov This technique yields highly accurate data on bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. libretexts.orgresearchgate.net

For this compound, an X-ray crystallographic study would provide:

Absolute Confirmation of Connectivity: Unambiguously verifying the atomic connections.

Precise Geometric Parameters: Accurate measurements of the C-I bond length, the geometry of the strained cyclopropane ring, and the C≡N triple bond.

Conformational Details: The torsion angle describing the orientation of the iodophenyl ring relative to the cyclopropane moiety.

Intermolecular Interactions: A detailed map of how molecules pack in the crystal, revealing any significant non-covalent interactions like π-stacking or halogen bonding.

Table 4: Representative (Hypothetical) Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀IN |

| Formula Weight | 283.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| V (ų) | 1200 |

| Z | 4 |

| C-I bond length (Å) | ~2.10 |

| C-C (cyclopropane) bond length (Å) | ~1.51 |

| C≡N bond length (Å) | ~1.14 |

Note: This data is hypothetical, based on typical values for similar organic molecules, and illustrates the type of information obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups and offering insights into their conformational arrangement. For this compound, these methodologies provide a detailed vibrational fingerprint, allowing for the characterization of its distinct structural motifs: the para-substituted iodobenzyl moiety and the cyclopropanecarbonitrile group.

Functional Group Identification

The infrared and Raman spectra of this compound can be analyzed by considering the characteristic vibrational modes of its key functional groups.

The Nitrile Group (C≡N): The most distinct feature in the vibrational spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration typically gives rise to a sharp and intense absorption band in the IR spectrum and a strong signal in the Raman spectrum. For saturated nitriles, this peak is generally observed in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The specific environment of the cyclopropyl (B3062369) ring attached to the nitrile can slightly influence this frequency.

The Para-Substituted Benzene (B151609) Ring: The aromatic ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The C-C stretching vibrations within the benzene ring typically produce a set of sharp bands between 1620 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.com

The substitution pattern on the benzene ring gives rise to specific out-of-plane C-H bending vibrations (wags) that are highly diagnostic. For para-substituted benzene rings, a strong C-H wagging peak is generally observed in the 860-790 cm⁻¹ range in the IR spectrum. spectroscopyonline.com The presence of this band is a strong indicator of the 1,4-disubstitution pattern. Overtone and combination bands, though weaker, can also appear in the 2000-1665 cm⁻¹ region and can further help in confirming the substitution pattern. spectra-analysis.com

The Cyclopropyl Group: The cyclopropane ring has its own set of characteristic vibrations. The C-H stretching vibrations of the CH₂ groups and the tertiary CH in the ring are expected in the region of 3100-2900 cm⁻¹. The strained nature of the three-membered ring leads to specific ring deformation or "breathing" modes, which are often observed in the fingerprint region of the spectrum.

The Benzyl Moiety (-CH₂-): The methylene (-CH₂) bridge connecting the benzene ring and the cyclopropane ring also has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ group are typically found in the 2950-2850 cm⁻¹ range. theaic.org Bending vibrations, such as scissoring and wagging, are expected at lower frequencies. theaic.org

The Carbon-Iodine Bond (C-I): The stretching vibration of the carbon-iodine bond is expected to appear at the lower end of the fingerprint region, typically in the range of 600-500 cm⁻¹. The high mass of the iodine atom contributes to this low vibrational frequency.

The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | IR, Raman |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | IR, Raman |

| C-C Stretching | 1620 - 1400 | IR, Raman | |

| C-H Out-of-Plane Bending (para) | 860 - 790 | IR | |

| Benzyl (-CH₂-) | C-H Stretching | 2950 - 2850 | IR, Raman |

| Cyclopropyl Ring | C-H Stretching | 3100 - 2900 | IR, Raman |

| Carbon-Iodine | C-I Stretching | 600 - 500 | IR, Raman |

Conformational Insights

Beyond functional group identification, vibrational spectroscopy can provide insights into the conformational properties of this compound. The rotational freedom around the single bonds, specifically the C(aryl)-CH₂ bond and the CH₂-C(cyclopropyl) bond, can lead to different spatial arrangements of the molecule (conformers).

The vibrational frequencies of certain modes, particularly those in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the molecular conformation. For instance, the coupling between the vibrational modes of the benzyl group and the cyclopropyl ring may vary between different conformers, leading to subtle shifts in the observed peak positions or changes in their relative intensities.

In a detailed conformational analysis, theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different stable conformers. researchgate.net By comparing the experimentally obtained IR and Raman spectra with the computationally predicted spectra, it is possible to determine the predominant conformation of the molecule in the given state (e.g., solid, liquid, or in solution). This combined experimental and theoretical approach allows for a more complete structural characterization of this compound.

Computational and Theoretical Studies of 1 4 Iodobenzyl Cyclopropanecarbonitrile

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their different spatial arrangements, or conformations, can have different energies.

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. For 1-(4-Iodobenzyl)cyclopropanecarbonitrile, the primary degrees of freedom would be the rotation around the single bonds connecting the benzyl (B1604629) group to the cyclopropane (B1198618) ring and the orientation of the iodophenyl group.

Quantum chemical calculations can be used to compute the energy of the molecule at various points on the PES, allowing for the mapping of low-energy conformations. This information is critical for understanding the molecule's preferred shapes and how it might interact with other molecules.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the timescales of conformational changes.

A hypothetical table summarizing the relative energies of different conformers of this compound is shown below.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.5 |

| C | -60 | 0.0 |

*Refers to the C-C-C-C dihedral angle between the cyclopropane ring and the benzyl group. This table is for illustrative purposes.

Reaction Pathway Modeling and Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, providing a detailed picture of how reactants are converted into products. nih.gov

For this compound, reaction pathway modeling could be used to investigate various potential transformations. For example, the high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. wikipedia.org Computational studies could model the energy barriers for such reactions under different conditions. Additionally, the presence of the iodo and cyano groups provides sites for various functional group transformations, the mechanisms of which could be explored computationally.

These theoretical investigations not only provide fundamental insights into the properties of this compound but also guide experimental studies and the design of new synthetic routes.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound would likely involve a cyclopropanation reaction. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of such reactions. For instance, the cyclopropanation of styrene (B11656) derivatives, which are structurally analogous to a potential precursor of this compound, has been studied computationally.

One plausible synthetic route could involve the reaction of a carbene or carbenoid with a suitable alkene. DFT studies on metal-free, boron-catalyzed cyclopropanation of styrene with aryldiazodiacetates have identified the key transition states and intermediates. nih.govacs.orgresearchgate.net These studies suggest that the reaction proceeds through the activation of the diazo compound by the catalyst, followed by the elimination of a nitrogen molecule to form a carbene intermediate. This intermediate then undergoes a nucleophilic attack by the alkene to form the cyclopropane ring. The rate-limiting step is typically the removal of the nitrogen molecule. nih.govacs.orgresearchgate.net

The Gibbs free energy of activation for these steps has been calculated for analogous systems, providing insight into the energetics of the reaction. For a metal-free B(C6F5)3 catalyzed reaction, the Gibbs free energy of the transition state for the nucleophilic attack of styrene can be significantly high without a catalyst, around 41.7 kcal/mol, highlighting the necessity of the catalyst to facilitate the reaction. nih.govacs.org In contrast, catalyzed pathways show considerably lower energy barriers. For example, in a B(C6F5)3-catalyzed system involving O-bound boron activation, the Gibbs free energy of the transition state for the rate-limiting N2 removal is significantly lowered. nih.govacs.org

| Reaction Step | Catalyst/Method | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Styrene Nucleophilic Attack (Uncatalyzed) | DFT/B3LYP-D3 | 41.7 | nih.govacs.org |

| N2 Removal (B(C6F5)3-catalyzed, C-bound) | DFT/B3LYP-D3 | 32.7 | nih.govacs.org |

| Styrene Nucleophilic Attack (Fe(P3)Cl-catalyzed) | DFT | Not specified | researchgate.net |

These computational findings suggest that the synthesis of this compound via a catalyzed cyclopropanation reaction would proceed through a well-defined transition state with a moderate energy barrier.

Computational Studies of Isomerization and Rearrangement Reactions

Cyclopropane rings are known to undergo isomerization and rearrangement reactions due to their inherent ring strain. Computational studies have explored these pathways for cyclopropane and its derivatives. For this compound, several potential isomerization routes can be considered based on theoretical studies of similar molecules.

One of the most fundamental rearrangements is the isomerization of cyclopropane to propene. High-level computational studies have determined the activation energy for this process to be in the range of 60-65 kcal/mol. This reaction is thought to proceed through a trimethylene biradical intermediate.

For cyclopropanecarbonitrile (B140667) itself, DFT calculations have investigated the unimolecular isomerization pathways to form products such as cis- and trans-crotonitrile and vinylacetonitrile. These studies have identified both concerted and biradical pathways with corresponding transition states. The cleavage of a C-C bond in the cyclopropane ring is the initial step in these rearrangements.

Another potential rearrangement for this compound could involve the cleavage of the benzylic C-C bond. The bond dissociation energy (BDE) of the C1-C2 bond in cyclopropylbenzene (B146485) is estimated to be significantly lower than that of a typical C-C bond due to the release of ring strain and the formation of a stable benzyl radical. rsc.org The BDE for the C-C bond in cyclopropane is approximately 260 kJ/mol (about 62 kcal/mol), and benzylic stabilization is estimated to be around 59 kJ/mol (about 14 kcal/mol). rsc.org This suggests that the benzylic C-C bond in a compound like this compound would be relatively weak and susceptible to cleavage under appropriate conditions.

| Process | Compound | Computational Method | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Isomerization to Propene | Cyclopropane | G3/W1 | ~60-65 | comporgchem.com |

| C-C Bond Dissociation | Cyclopropane | Experimental/Calculated | ~62 | rsc.org |

| Benzylic C-C Bond Dissociation | Ethylbenzene | Experimental | ~76 | rsc.org |

| Ring C-H Bond Dissociation | Methylcyclopropane | Ab initio | 110.5 | nih.gov |

These theoretical insights indicate that this compound may undergo thermal or catalytic rearrangements involving either the opening of the cyclopropane ring or the cleavage of the benzylic carbon-carbon bond.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as NMR chemical shifts. DFT calculations, in particular, have become a standard method for predicting ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govnih.govmdpi.com While experimental data for this compound is not available for direct comparison, we can predict its NMR spectrum based on calculations for analogous structures.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the chemical shifts of the cyclopropyl (B3062369) protons and carbons would be affected by the anisotropic and electronic effects of the nitrile and the 4-iodobenzyl groups. The protons on the cyclopropane ring are expected to appear at a relatively high field due to the ring current effect of the cyclopropane moiety. mdpi.com The benzylic protons would show a characteristic chemical shift, and the aromatic protons would exhibit a splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring.

The accuracy of DFT-predicted NMR chemical shifts depends on the choice of the functional and basis set. Studies have shown that functionals like B3LYP, B3PW91, and ωB97XD, combined with basis sets such as 6-31G(d,p) or DGDZVP2, provide reliable predictions for a wide range of organic molecules. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.8 - 1.5 | 15 - 25 |

| Quaternary Cyclopropyl C | - | 20 - 30 |

| Benzylic CH₂ | 2.8 - 3.2 | 40 - 45 |

| Aromatic CH (ortho to CH₂) | 7.0 - 7.2 | 130 - 132 |

| Aromatic CH (ortho to I) | 7.6 - 7.8 | 137 - 139 |

| Aromatic C-I | - | 92 - 96 |

| Aromatic C-CH₂ | - | 138 - 142 |

| Nitrile C | - | 120 - 125 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs and should be considered as a qualitative prediction.

The correlation of such predicted data with experimentally obtained spectra is a powerful tool for structure verification and elucidation. For a novel compound like this compound, computational prediction of its NMR spectrum would be an invaluable first step in its characterization.

Reactivity Profiles and Derivatization Strategies

Transformations Involving the 4-Iodobenzyl Moiety

The carbon-iodine bond on the phenyl ring is a key site for derivatization. Aryl iodides are particularly reactive in a variety of metal-catalyzed and exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The aryl iodide of 1-(4-Iodobenzyl)cyclopropanecarbonitrile serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This method is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. youtube.com The reaction of this compound with various boronic acids can generate a library of biaryl compounds. While aryl iodides are ostensibly reactive, inefficient couplings can sometimes be observed at lower temperatures with certain palladium/phosphine catalyst systems due to the poor turnover of key intermediates. acs.org

| Boronic Acid Partner | Resulting Product Structure | Product Name |

|---|---|---|

| Phenylboronic acid | cyclopropanecarbonitrile) | 1-((1,1'-Biphenyl)-4-ylmethyl)cyclopropanecarbonitrile |

| Thiophene-2-boronic acid | benzyl)cyclopropanecarbonitrile) | 1-(4-(Thiophen-2-yl)benzyl)cyclopropanecarbonitrile |

| 4-Methoxyphenylboronic acid | methyl)cyclopropanecarbonitrile) | 1-((4'-Methoxy-1,1'-biphenyl)-4-yl)methyl)cyclopropanecarbonitrile |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. This method provides a direct route to arylalkynes, which are valuable intermediates for further functionalization.

| Alkyne Partner | Resulting Product Structure | Product Name |

|---|---|---|

| Phenylacetylene | benzyl)cyclopropanecarbonitrile) | 1-(4-((Phenylethynyl)benzyl)cyclopropanecarbonitrile |

| Trimethylsilylacetylene | ethynyl)benzyl)cyclopropanecarbonitrile) | 1-(4-(((Trimethylsilyl)ethynyl)benzyl)cyclopropanecarbonitrile |

| Propargyl alcohol | benzyl)cyclopropanecarbonitrile) | 1-(4-((3-Hydroxyprop-1-yn-1-yl)benzyl)cyclopropanecarbonitrile |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgyoutube.com This reaction is a versatile method for creating new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. organic-chemistry.orgnih.gov The regioselectivity and stereoselectivity of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org Intramolecular versions of the Heck reaction are particularly useful for constructing cyclic systems. youtube.com

| Alkene Partner | Resulting Product Structure | Product Name |

|---|---|---|

| Styrene (B11656) | cyclopropanecarbonitrile) | (E)-1-(4-Styrylbenzyl)cyclopropanecarbonitrile |

| Ethyl acrylate | methyl)phenyl)acrylate) | (E)-Ethyl 3-(4-((1-cyanocyclopropyl)methyl)phenyl)acrylate |

Nucleophilic Substitution at the Iodine Center

Direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally challenging. chemistrysteps.com The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org Without such activation, the aromatic ring is not sufficiently electrophilic to be attacked by common nucleophiles. chemistrysteps.com

Alternative mechanisms for nucleophilic substitution on aryl halides exist, such as the benzyne mechanism, but these require extremely strong bases (like sodium amide) and are often not regioselective. uomustansiriyah.edu.iq Another pathway, the Sₙ1 mechanism, is highly unfavorable as it would involve the formation of a very unstable aryl cation. wikipedia.org Therefore, for a substrate like this compound, direct nucleophilic substitution is not a synthetically viable strategy compared to the more efficient palladium-catalyzed and metal-halogen exchange pathways.

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

Metal-halogen exchange is a fundamental and rapid reaction in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org Aryl iodides are particularly well-suited for this transformation due to the polarity and relative weakness of the carbon-iodine bond. wikipedia.org

The reaction of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), results in a fast exchange of the iodine atom for a lithium atom, even at low temperatures. wikipedia.orgharvard.eduresearchgate.net This generates a potent aryllithium nucleophile. Similarly, Grignard reagents can be prepared via magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride, sometimes in the presence of lithium chloride (Turbo-Grignard) to enhance reactivity and functional group tolerance. ethz.chclockss.orgresearchgate.net

The resulting organometallic intermediate is a powerful C-nucleophile that can be trapped with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. ethz.ch

| Exchange Reagent | Electrophile | Resulting Product Structure | Product Name |

|---|---|---|---|

| n-Butyllithium | Carbon dioxide (CO₂) | methyl)benzoic+acid) | 4-((1-Cyanocyclopropyl)methyl)benzoic acid |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | methyl)benzaldehyde) | 4-((1-Cyanocyclopropyl)methyl)benzaldehyde |

| i-PrMgCl·LiCl | Acetone | benzyl)cyclopropanecarbonitrile) | 1-(4-(2-Hydroxypropan-2-yl)benzyl)cyclopropanecarbonitrile |

Reactions at the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, primarily reduction and hydrolysis, to yield other important nitrogen-containing or oxygen-containing functionalities.

Reduction to Primary Amines and Aldehydes

Reduction to Primary Amines: The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). This is a common transformation typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. researchgate.netchemguide.co.ukucalgary.ca Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon can also effect this reduction, sometimes requiring elevated pressure. researchgate.netnih.govrsc.org This reaction converts this compound into 1-(4-iodobenzyl)cyclopropylmethanamine.

Reduction to Aldehydes: Partial reduction of the nitrile group can yield an aldehyde (-CHO). chemistrysteps.com This is most effectively accomplished using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction proceeds through an imine intermediate, which is then hydrolyzed during the acidic workup to afford the aldehyde. chemistrysteps.comlibretexts.org This process would convert the starting material into 1-(4-iodobenzyl)cyclopropanecarbaldehyde.

Hydrolysis to Carboxylic Acids and Amides

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group yields a carboxylic acid (-COOH). This transformation can be carried out under either acidic or basic conditions, typically requiring heat. chemguide.co.ukcommonorganicchemistry.com Acid-catalyzed hydrolysis, using a strong acid like HCl or H₂SO₄, directly produces the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukjove.com Base-catalyzed hydrolysis, using a strong base like NaOH or KOH, initially forms a carboxylate salt, which must then be acidified in a separate workup step to yield the free carboxylic acid. jove.comchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate. libretexts.orgjove.com The final product is 1-(4-iodobenzyl)cyclopropanecarboxylic acid.

Hydrolysis to Amides: The hydrolysis of a nitrile can be stopped at the intermediate amide (-CONH₂) stage under carefully controlled conditions. chemistrysteps.com While complete hydrolysis to the carboxylic acid is often thermodynamically favored, partial hydrolysis to the amide can be achieved using milder conditions. chemistrysteps.com For example, using an alkaline solution of hydrogen peroxide is a known method for the mild conversion of nitriles to amides. commonorganicchemistry.com Additionally, specific acid mixtures or controlled pH and temperature can favor the formation of the amide. stackexchange.comsemanticscholar.orgresearchgate.net This reaction would yield 1-(4-iodobenzyl)cyclopropanecarboxamide.

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| Full Reduction | 1. LiAlH₄, Et₂O 2. H₂O | -CH₂NH₂ (Primary Amine) | 1-(4-Iodobenzyl)cyclopropylmethanamine |

| Partial Reduction | 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ | -CHO (Aldehyde) | 1-(4-Iodobenzyl)cyclopropanecarbaldehyde |

| Full Hydrolysis | H₃O⁺, Δ or 1. NaOH, H₂O, Δ 2. H₃O⁺ | -COOH (Carboxylic Acid) | 1-(4-Iodobenzyl)cyclopropanecarboxylic acid |

| Partial Hydrolysis | H₂O₂, NaOH, H₂O/EtOH | -CONH₂ (Amide) | 1-(4-Iodobenzyl)cyclopropanecarboxamide |

Knoevenagel Condensation and Other Nucleophilic Additions

The reactivity of the nitrile group in this compound, while not extensively documented for this specific molecule, can be inferred from the well-established chemistry of nitriles and related activated methylene (B1212753) compounds. The presence of the cyclopropyl (B3062369) ring and the 4-iodobenzyl group can influence the electronic and steric environment of the nitrile, but the fundamental reactivity patterns are expected to remain consistent.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. nih.gov In the context of this compound, the α-proton to the nitrile group is not present, and therefore, it cannot act as the active methylene component in a traditional Knoevenagel condensation. However, the nitrile group itself is an electrophilic center susceptible to nucleophilic attack.

Nucleophilic additions to the carbon-nitrogen triple bond of nitriles are a versatile class of reactions. wikipedia.org These reactions typically require activation of the nitrile or the use of a strong nucleophile. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the nitrile, forming a new carbon-nucleophile bond and breaking the pi-bond of the nitrile.

The following table summarizes potential nucleophilic addition reactions at the nitrile functionality, based on general organic chemistry principles.

| Reaction Type | Nucleophile | Potential Product | Conditions |

| Grignard Reaction | R-MgX | Imine (hydrolyzes to ketone) | Anhydrous ether |

| Blaise Reaction | Organozinc reagent | β-enamino ester or β-keto ester | Inert solvent |

| Pinner Reaction | Alcohol | Imidate (hydrolyzes to ester) | Anhydrous acid |

| Reduction | LiAlH4 or H2/Catalyst | Primary amine | Anhydrous ether or alcohol |

Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in this compound is a strained three-membered ring, which makes it susceptible to a variety of ring-opening and ring-expansion reactions. These transformations are often driven by the release of ring strain and can be initiated by thermal, photochemical, or catalytic methods.

Thermally and Photochemically Induced Ring Opening Reactions

Thermally Induced Reactions: Thermal ring-opening of cyclopropanes typically requires high temperatures and proceeds through a diradical intermediate. The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring. For donor-acceptor cyclopropanes, the bond between the carbon atoms bearing the donor and acceptor groups is weakened and thus more susceptible to cleavage. In this compound, the nitrile group acts as an electron-withdrawing (acceptor) group. The benzyl (B1604629) group can be considered a weak donor. Cleavage of the C1-C2 bond would lead to a 1,3-diradical, which can then undergo further reactions.

Photochemically Induced Reactions: Photochemical ring-opening of cyclopropanes can occur via direct irradiation or through the use of a photosensitizer. nih.gov These reactions often proceed through triplet 1,3-diradical intermediates. nih.gov The stereochemistry of the starting material can influence the outcome of the reaction. For instance, photochemical deracemization of spirocyclopropyl oxindoles has been demonstrated, proceeding through a triplet 1,3-diradical intermediate. nih.gov This suggests that photochemically induced transformations of this compound could potentially be controlled to achieve specific stereochemical outcomes.

Metal-Catalyzed Ring Opening and Ring Expansion Reactions

Transition metal catalysts are powerful tools for promoting the ring-opening and ring-expansion of cyclopropanes under mild conditions. nih.gov These reactions often proceed through metallacyclobutane intermediates.

Metal-Catalyzed Ring Opening: Lewis acids can catalyze the 1,3-difunctionalization of donor-acceptor cyclopropanes. nih.gov The "push-pull" nature of the substituents facilitates the ring opening. For this compound, a Lewis acid could coordinate to the nitrile group, activating the cyclopropane ring towards nucleophilic attack, leading to a ring-opened product.

Metal-Catalyzed Ring Expansion: Ring expansion of cyclopropanes to four-membered rings, such as cyclobutanones, can be achieved using transition metal catalysts. For example, gold(I) complexes have been shown to catalyze the ring expansion of 1-allenylcyclopropanols to cyclobutanones. nih.gov While the subject molecule does not possess an allenyl or hydroxyl group, this illustrates the potential for metal-catalyzed rearrangements of substituted cyclopropanes. The 4-iodobenzyl group also presents a handle for cross-coupling reactions, which could potentially be coupled with a ring transformation.

The following table summarizes representative metal-catalyzed ring transformations of cyclopropanes.

| Catalyst System | Reaction Type | Substrate Type | Product Type |

| Lewis Acids (e.g., Sc(OTf)3) | Ring-opening/1,3-difunctionalization | Donor-Acceptor Cyclopropanes | Acyclic difunctionalized compounds |

| Gold(I) complexes | Ring expansion | 1-Allenylcyclopropanols | Cyclobutanones nih.gov |

| Rhodium(I) complexes | [3+2] Cycloaddition | Vinylcyclopropanes | Cyclopentanes |

| Palladium(0) complexes | [3+2] Cycloaddition | Vinylcyclopropanes | Cyclopentanes |

Diastereoselective and Enantioselective Ring Transformations

Achieving stereocontrol in the transformation of cyclopropanes is a significant area of research.

Diastereoselective Transformations: The inherent stereochemistry of a substituted cyclopropane can direct the stereochemical outcome of a ring-opening or ring-expansion reaction. For example, a one-pot Knoevenagel condensation/Corey-Chaykovsky cyclopropanation has been developed to produce diastereomerically pure aryl cyclopropylnitriles. nih.gov This highlights that the formation of the cyclopropane ring itself can be highly diastereoselective. Subsequent transformations of a diastereomerically pure cyclopropane would be expected to proceed with a degree of stereocontrol.

Enantioselective Transformations: The use of chiral catalysts can enable enantioselective ring transformations of prochiral or racemic cyclopropanes. A significant body of work exists on the enantioselective ring-opening of donor-acceptor cyclopropanes. nih.govresearchgate.net These reactions often utilize chiral Lewis acid catalysts to control the facial selectivity of the nucleophilic attack. For instance, chiral cobalt-salen catalysts have been used in highly enantioselective semipinacol rearrangements. st-andrews.ac.uk While this specific reaction is not directly applicable, it demonstrates the principle of using chiral metal complexes to induce high enantioselectivity in rearrangements.

The development of enantioselective catalytic systems for the transformation of this compound would be a valuable endeavor, allowing for the synthesis of chiral building blocks.

The following table provides examples of stereoselective cyclopropane transformations.

| Reaction Type | Catalyst/Reagent | Stereocontrol | Product Feature |

| Corey-Chaykovsky Cyclopropanation | Sulfur ylide | Diastereoselective | Diastereomerically pure cyclopropylnitriles nih.gov |

| Ring-opening of D-A cyclopropanes | Chiral Lewis Acid | Enantioselective | Enantioenriched acyclic products nih.gov |

| Semipinacol Rearrangement | Chiral Cobalt-Salen Complex | Enantioselective | Enantioenriched α-aryl ketones st-andrews.ac.uk |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block

The bifunctional nature of 1-(4-iodobenzyl)cyclopropanecarbonitrile, arising from the distinct reactivity of its aryl iodide and cyanocyclopropane moieties, renders it a highly valuable intermediate in organic synthesis.

In the realm of target-oriented synthesis, where the aim is the efficient construction of complex molecular architectures, this compound offers multiple avenues for molecular elaboration. broadinstitute.org The carbon-iodine bond on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the para-position of the benzyl (B1604629) group, enabling the synthesis of a diverse library of analogues from a common precursor.

The cyclopropane (B1198618) ring, a feature present in many biologically active natural products and pharmaceuticals, imparts conformational rigidity and unique electronic properties to the molecule. nih.govresearchgate.net The strained nature of the three-membered ring can also be exploited in ring-opening reactions to generate more complex acyclic or larger ring systems. Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. organic-chemistry.org This multi-faceted reactivity makes this compound a powerful building block for the assembly of intricate molecular scaffolds. nih.gov

A hypothetical synthetic route illustrating the utility of this compound is shown below:

| Reaction Step | Reagents and Conditions | Product Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Nitrile Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic acid |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | Primary amine |

This interactive table demonstrates potential synthetic transformations of this compound.

The cyclopropane moiety is a well-established pharmacophore in the agrochemical industry, being a key component of several successful insecticides and fungicides. nih.gov The unique spatial arrangement and metabolic stability conferred by the cyclopropane ring can lead to enhanced biological activity. The nitrile group is also a common feature in agrochemicals, contributing to their desired toxicological profiles and modes of action. Given these precedents, this compound represents a promising starting material for the synthesis of novel agrochemicals. The iodinated phenyl ring provides a convenient point for diversification, allowing for the rapid generation of a library of compounds for biological screening.

In the field of specialty chemicals, the specific combination of functional groups in this compound could be leveraged to create molecules with tailored properties, such as dyes, liquid crystals, or electronic materials. The rigid cyclopropane unit and the polarizable iodine atom could influence the photophysical and electronic properties of derived molecules.

Ligand Design and Development in Catalysis

While direct evidence for the use of this compound in ligand design is not prevalent, its structural features suggest potential applications in this area. The nitrile group possesses a lone pair of electrons and can coordinate to transition metals. Although nitriles are generally considered weak ligands, they have been successfully employed in various catalytic systems. The benzylcyclopropane framework could serve as a rigid scaffold to position the coordinating nitrile group and other potential donor atoms in a specific geometry around a metal center.

The development of novel ligands is crucial for advancing transition metal catalysis. The unique steric and electronic properties of the cyclopropane ring adjacent to the coordinating nitrile in potential ligands derived from this compound could influence the reactivity and selectivity of a metal catalyst. The 4-iodophenyl group could also be functionalized to introduce secondary coordinating groups, leading to the formation of bidentate or tridentate ligands. Further research in this area could explore the synthesis of such ligands and their application in catalytic transformations.

Use as a Chemical Probe for Mechanistic Studies in Chemical Biology (excluding clinical applications)

Chemical probes are small molecules used to study and manipulate biological systems. The iodine atom in this compound makes it a potential candidate for use as a chemical probe. The heavy iodine atom can serve as a useful label for techniques such as X-ray crystallography and mass spectrometry. For instance, the introduction of an iodine-containing molecule into a biological system could facilitate the structural determination of protein-ligand complexes.

Furthermore, the cyclopropyl (B3062369) group itself can act as a mechanistic probe. The strained ring is susceptible to cleavage under certain enzymatic or chemical conditions, and the specific products formed from this ring-opening can provide valuable insights into reaction mechanisms. For example, N-alkyl-N-cyclopropylanilines have been used as mechanistic probes in nitrosation reactions, where the cleavage of the cyclopropyl group provides evidence for the formation of a radical cation intermediate.

| Potential Application as a Chemical Probe | Key Structural Feature | Investigated Biological Process |

| X-ray Crystallography | Iodine Atom | Protein-ligand binding |

| Mass Spectrometry | Iodine Atom | Metabolite identification |

| Mechanistic Studies | Cyclopropane Ring | Enzymatic reaction pathways |

This interactive table outlines the potential uses of this compound as a chemical probe.

Precursor for Novel Materials Development (e.g., polymers, optoelectronic components)

The development of new materials with tailored properties is a cornerstone of modern technology. Iodinated organic compounds have shown promise as precursors for functional materials. For example, the incorporation of iodine can enhance the X-ray contrast properties of polymers for biomedical imaging applications. The polymerization of monomers containing a 4-iodobenzyl moiety could lead to the development of novel radiopaque materials.

The presence of the aromatic ring and the nitrile group in this compound also suggests its potential use in the synthesis of materials with interesting optoelectronic properties. The combination of an electron-rich aromatic system with an electron-withdrawing nitrile group can lead to molecules with desirable photophysical characteristics. Furthermore, the 4-iodobenzyl group can be used as a reactive handle to graft the molecule onto polymer backbones or surfaces, thereby modifying their properties. For instance, the synthesis of functionalized polymers through the copolymerization of a monomer derived from this compound could lead to materials with unique thermal, mechanical, or optical properties.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

While established methods for the synthesis of cyclopropane (B1198618) derivatives exist, the pursuit of more efficient, atom-economical, and environmentally benign routes remains a key objective in modern organic chemistry. Future research in this area could focus on several promising strategies:

Catalytic Cyclopropanation: The development of novel transition-metal-catalyzed reactions represents a significant opportunity. researchgate.net Systems based on rhodium(II) or palladium catalysts have shown considerable promise for the cyclopropanation of alkenes. researchgate.net Research could be directed towards the use of tailored catalysts that can facilitate the direct construction of the 1-(4-Iodobenzyl)cyclopropane core with high stereoselectivity.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and sustainable approach to the synthesis of functionalized cyclopropanes. researchgate.net A potential route could involve a decarboxylative radical addition-polar cyclization cascade, which has been successfully applied to the synthesis of other complex cyclopropane structures. researchgate.net

Multicomponent Reactions (MCRs): Designing a multicomponent reaction that assembles 1-(4-Iodobenzyl)cyclopropanecarbonitrile from simple, readily available starting materials in a single step would be a significant advancement. mdpi.commdpi.com MCRs offer inherent efficiency and can reduce waste by minimizing intermediate purification steps. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Cyclopropanation | High efficiency and stereoselectivity. researchgate.net | Catalyst cost and sensitivity; substrate scope. |

| Photoredox Catalysis | Mild reaction conditions; use of visible light as a renewable energy source. researchgate.net | Quantum yields; scalability of photochemical reactions. |

| Multicomponent Reactions | High atom economy; operational simplicity; rapid generation of molecular complexity. mdpi.com | Identification of suitable reaction partners and catalytic systems. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The inherent functionalities of this compound provide a rich playground for exploring novel chemical transformations. The aryl iodide, in particular, is a versatile functional group for a wide range of coupling reactions.

Future research could explore:

Palladium-Catalyzed Cross-Coupling Reactions: The iodobenzyl group can serve as a handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents. This would enable the creation of a library of derivatives with diverse electronic and steric properties.

Hypervalent Iodine Chemistry: The iodoarene moiety can be oxidized to form hypervalent iodine reagents. nih.govacs.org These reagents are known to mediate a plethora of unique transformations, including oxidative functionalizations and group-transfer reactions. nih.govacs.org Exploring the synthesis and reactivity of hypervalent iodine derivatives of this compound could lead to novel synthetic methodologies.

Ring-Opening Reactions: The strained cyclopropane ring can undergo regioselective ring-opening under various conditions (e.g., acid-catalyzed, transition-metal-mediated). The nitrile and iodobenzyl groups can influence the regioselectivity of this process, leading to the formation of complex acyclic structures.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, as well as for designing novel molecules with desired properties. jsucompchem.orgchemrxiv.org For this compound, computational methods could be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of potential transformations. This can help to guide experimental work and reduce the amount of trial-and-error in the laboratory.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the synthesis and functionalization of this compound. nih.gov This can accelerate the discovery of more efficient and selective catalytic systems.

Elucidate Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of derivatives of this compound with their potential biological or material properties. nih.gov This can aid in the rational design of new compounds for specific applications.

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of reactions; prediction of spectroscopic properties. | Rational optimization of reaction conditions; structural elucidation. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential drug candidates. |